molecular formula C19H22N6O2 B13409818 N,N'-bis(4-carbamimidoylphenyl)pentanediamide

N,N'-bis(4-carbamimidoylphenyl)pentanediamide

Cat. No.: B13409818
M. Wt: 366.4 g/mol
InChI Key: NXMXVZDGJTYBCO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N’-bis(4-carbamimidoylphenyl)pentanediamide typically involves the reaction of 4-carbamimidoylphenylamine with pentanedioic acid. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .

Chemical Reactions Analysis

N,N’-bis(4-carbamimidoylphenyl)pentanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Scientific Research Applications

N,N’-bis(4-carbamimidoylphenyl)pentanediamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(4-carbamimidoylphenyl)pentanediamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

N,N’-bis(4-carbamimidoylphenyl)pentanediamide can be compared with other similar compounds, such as:

N,N’-bis(4-carbamimidoylphenyl)pentanediamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

N,N'-bis(4-carbamimidoylphenyl)pentanediamide

InChI

InChI=1S/C19H22N6O2/c20-18(21)12-4-8-14(9-5-12)24-16(26)2-1-3-17(27)25-15-10-6-13(7-11-15)19(22)23/h4-11H,1-3H2,(H3,20,21)(H3,22,23)(H,24,26)(H,25,27)

InChI Key

NXMXVZDGJTYBCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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